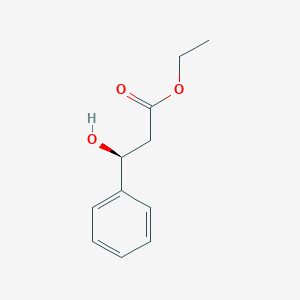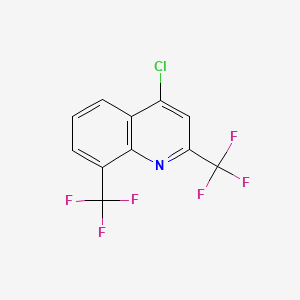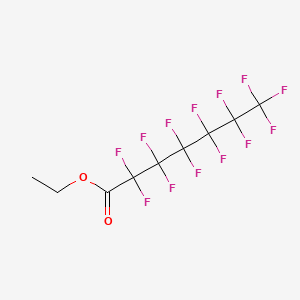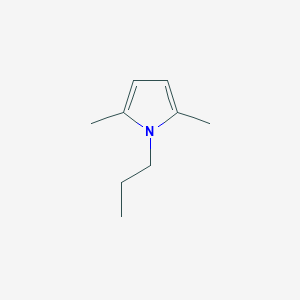
2,5-Dimethyl-1-propyl-1H-pyrrole
Vue d'ensemble
Description
2,5-Dimethyl-1-propyl-1H-pyrrole is a chemical compound with the molecular formula C9H15N and a molecular weight of 137.22 . It is a member of the pyrrole family .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-1-propyl-1H-pyrrole consists of a five-membered ring containing one nitrogen atom and two double bonds, with methyl groups at the 2 and 5 positions and a propyl group at the 1 position .Physical And Chemical Properties Analysis
2,5-Dimethyl-1-propyl-1H-pyrrole has a boiling point of 205.1±9.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm3 . It has a molar refractivity of 44.9±0.5 cm3, a polar surface area of 5 Å2, and a molar volume of 156.9±7.0 cm3 .Applications De Recherche Scientifique
Catalytic Applications
Nano β-PbO was used to synthesize 2,5-dimethyl-N-substituted pyrroles, demonstrating its efficiency as a recyclable catalyst. This process involved condensation of substituted anilines with 2,5-hexanedione, with the compounds characterized through various spectral data (Pasha, Satyanarayana, Sivakumar, Chidambaram, & Kennedy, 2011).
Alkaloid Synthesis
New pyrrole alkaloids with bulky N-alkyl side chains containing stereogenic centers were isolated from Lycium chinense, indicating potential for chemical diversity and stereoisomeric complexity in pyrrole derivatives (Youn, Kil, Nam, Lee, Kim, Lee, Lee, & Seo, 2013).
Antimicrobial Applications
Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized, demonstrating significant in vitro antimicrobial activities. This suggests potential for pyrrole derivatives in antimicrobial agent development (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Spectroscopic and Computational Studies
Several studies have focused on the structural and spectroscopic analysis of dimethyl pyrrole derivatives. This includes examination of their molecular structures, vibrational analysis, and computational studies to understand their chemical properties and reactivity (Singh, Rawat, & Sahu, 2014), (Silva & Santos, 2010).
Crystal Structure Analysis
Several studies focused on determining the crystal structures of dimethyl pyrrole derivatives, contributing to the understanding of their chemical behavior and potential applications (Hong, 2000).
Ring-Expansion Reactions
Investigations on the reaction of dimethyl pyrroles with dichlorocarbene have led to the formation of 2-dichloromethyl-2H-pyrrole and 3-chloropyridines, supporting mechanistic studies in organic chemistry (Jones & Rees, 1969).
Non-linear Optical Material Applications
The study of the first hyperpolarizability of dimethyl pyrrole derivatives suggests their potential use as non-linear optical materials, expanding the utility of these compounds in material science (Singh, Rawat, & Sahu, 2014).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been identified as efficient organic inhibitors for carbon steel corrosion in hydrochloric acid medium, highlighting their potential in industrial applications (Zarrouk, Hammouti, Lakhlifi, Traisnel, Vezin, & Bentiss, 2015).
Propriétés
IUPAC Name |
2,5-dimethyl-1-propylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-4-7-10-8(2)5-6-9(10)3/h5-6H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSJSHHYPARDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335838 | |
| Record name | 2,5-Dimethyl-1-propyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-propyl-1H-pyrrole | |
CAS RN |
20282-39-7 | |
| Record name | 2,5-Dimethyl-1-propyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone O-methyloxime](/img/structure/B1363040.png)
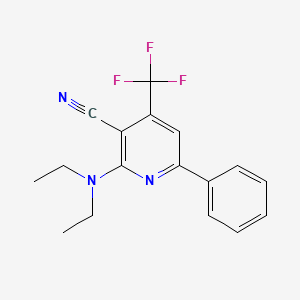
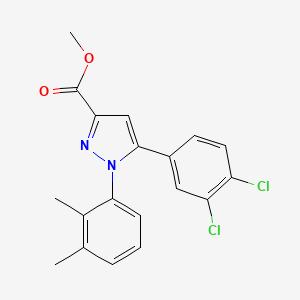

![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)
![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)

